molecular formula C15H15NO4 B11233457 N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11233457
M. Wt: 273.28 g/mol
InChI Key: YCKXXITYPUJQKW-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a furan ring, a benzodioxepine ring, and a carboxamide group

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C15H15NO4/c17-15(16-10-12-3-1-6-18-12)11-4-5-13-14(9-11)20-8-2-7-19-13/h1,3-6,9H,2,7-8,10H2,(H,16,17)

InChI Key

YCKXXITYPUJQKW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the following steps:

    Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxepine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) can be used under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated benzodioxepine derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the benzodioxepine ring.

    Furan-2-ylmethyl furan-2-carboxylate: Contains ester functionality instead of the carboxamide group.

    N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of the benzodioxepine ring.

Uniqueness

N-[(furan-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the presence of both the furan and benzodioxepine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .

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